Cas no 609-11-0 (Ethyl 2,3-dibromobutyrate)

Ethyl 2,3-dibromobutyrate (C6H10Br2O2) is a brominated ester commonly utilized as an intermediate in organic synthesis. Its key advantages include its reactivity in cyclization and addition reactions, making it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The presence of two bromine atoms enhances its utility as a versatile electrophile, facilitating selective functionalization. The ethyl ester group improves solubility in organic solvents, aiding in reaction handling and purification. This compound is often employed in the synthesis of chiral building blocks due to its potential for stereoselective transformations. Proper handling is required due to its lachrymatory properties and sensitivity to moisture.
Ethyl 2,3-dibromobutyrate structure
Ethyl 2,3-dibromobutyrate structure
Product name:Ethyl 2,3-dibromobutyrate
CAS No:609-11-0
MF:C6H10Br2O2
MW:273.950400829315
MDL:MFCD00017863
CID:511950
PubChem ID:87569033

Ethyl 2,3-dibromobutyrate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2,3-dibromo-, ethyl ester
    • Ethyl 2,3-Dibromobutyrate
    • ethyl 2,3-dibromobutanoate
    • 2,3-Dibrom-buttersaeure-aethylester
    • 2,3-dibromo-butanoic acid,ethyl ester
    • 2,3-dibromobutyric acid ethyl ester
    • Butyric acid,2,3-dibromo-,ethyl ester
    • Ethyl 3,3-dibromobutyrate
    • ethyl a,b-dibromobutyrate
    • Butanoic acid, 2,3-dibromo-, ethyl ester
    • 2,3-dibromo-n-butyric acid ethyl ester
    • Butyric acid, 2,3-dibromo-, ethyl ester
    • YPZLAXFGOUPECS-UHFFFAOYSA-N
    • PubChem12650
    • Ethyl-2,3-dibromo butyrate
    • Ethyl alpha,beta-dibromobutyrate
    • NSC83552
    • Ethyl .
    • Butanoic acid,3-dibromo-, ethyl ester
    • 609-11-0
    • NSC 83552
    • DTXCID60818380
    • NSC-83552
    • Ethyl .alpha.,.beta.-dibromobutyrate
    • SY050634
    • Butyric acid,3-dibromo-, ethyl ester
    • MFCD00017863
    • NS00042318
    • D2612
    • DTXSID60870680
    • D90090
    • CS-0181787
    • SCHEMBL9834260
    • DB-053737
    • AKOS024319084
    • EINECS 210-177-8
    • BS-52918
    • Ethyl 2,3-dibromobutyrate
    • MDL: MFCD00017863
    • Inchi: 1S/C6H10Br2O2/c1-3-10-6(9)5(8)4(2)7/h4-5H,3H2,1-2H3
    • InChI Key: YPZLAXFGOUPECS-UHFFFAOYSA-N
    • SMILES: BrC([H])(C([H])([H])[H])C([H])(C(=O)OC([H])([H])C([H])([H])[H])Br

Computed Properties

  • Exact Mass: 271.90500
  • Monoisotopic Mass: 271.905
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • XLogP3: 2.5
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1,69 g/cm3
  • Melting Point: 58.5°C
  • Boiling Point: 104°C/17mmHg(lit.)
  • Flash Point: 90.9°C
  • Refractive Index: 1.4940-1.4970
  • PSA: 26.30000
  • LogP: 2.09640
  • Solubility: Not available

Ethyl 2,3-dibromobutyrate Security Information

Ethyl 2,3-dibromobutyrate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Ethyl 2,3-dibromobutyrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2612-5g
Ethyl 2,3-dibromobutyrate
609-11-0 95.0%(GC)
5g
¥860.0 2022-05-30
eNovation Chemicals LLC
Y1262919-5g
ETHYL 2,3-DIBROMOBUTYRATE
609-11-0 97%
5g
$125 2024-06-07
abcr
AB144185-5 g
2,3-Dibromo-n-butyric acid ethyl ester, 95%; .
609-11-0 95%
5 g
€246.20 2023-07-20
1PlusChem
1P003QIT-5g
Ethyl 2,3-Dibromobutyrate
609-11-0 95%
5g
$90.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252457-250mg
Ethyl 2,3-dibromobutanoate
609-11-0 97%
250mg
¥43.00 2024-05-07
A2B Chem LLC
AB73541-5g
Ethyl 2,3-dibromobutyrate
609-11-0 >95.0%(GC)
5g
$164.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252457-5g
Ethyl 2,3-dibromobutanoate
609-11-0 97%
5g
¥744.00 2024-05-07
eNovation Chemicals LLC
Y1262919-250mg
ETHYL 2,3-DIBROMOBUTYRATE
609-11-0 97%
250mg
$55 2024-06-07
eNovation Chemicals LLC
Y1262919-1g
ETHYL 2,3-DIBROMOBUTYRATE
609-11-0 97%
1g
$65 2025-02-19
eNovation Chemicals LLC
Y1262919-5g
ETHYL 2,3-DIBROMOBUTYRATE
609-11-0 97%
5g
$125 2025-02-21

Additional information on Ethyl 2,3-dibromobutyrate

Ethyl 2,3-dibromobutyrate (CAS No. 609-11-0): Applications and Recent Research Developments

Ethyl 2,3-dibromobutyrate, with the chemical formula C₆H₉Br₂O₂ and CAS number 609-11-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This ester derivative of dibromobutyric acid has garnered attention due to its versatile applications in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two bromine atoms at the 2nd and 3rd carbon positions makes it a valuable intermediate for various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery.

The compound's structure, featuring a four-carbon chain with bromine substituents and an ester group, provides a unique framework for further functionalization. This structural feature is particularly useful in medicinal chemistry, where modifications at specific positions can significantly alter the biological activity of a molecule. Ethyl 2,3-dibromobutyrate has been employed in the synthesis of bioactive scaffolds that exhibit potential therapeutic effects against various diseases. For instance, its derivatives have been explored as intermediates in the preparation of kinase inhibitors, which are crucial in targeting cancers and inflammatory disorders.

In recent years, there has been a surge in research focusing on the development of novel brominated compounds due to their enhanced reactivity and stability. The bromine atoms in Ethyl 2,3-dibromobutyrate facilitate its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in constructing carbon-carbon bonds, enabling the creation of more intricate molecular architectures. The compound's ability to serve as a precursor for these reactions has made it indispensable in synthetic organic chemistry labs.

Moreover, Ethyl 2,3-dibromobutyrate has found applications in the synthesis of polymers and specialty chemicals. Its reactivity allows for the introduction of bromine-rich side chains into polymer backbones, enhancing material properties such as flame retardancy and biodegradability. This has opened up new avenues for developing advanced materials with tailored functionalities for industrial applications.

The pharmaceutical industry has also leveraged Ethyl 2,3-dibromobutyrate in the development of antiviral and antibacterial agents. Researchers have synthesized analogs of this compound that exhibit potent activity against pathogens by interfering with essential metabolic pathways. The structural diversity achievable through modifications of Ethyl 2,3-dibromobutyrate has been instrumental in identifying lead compounds for further optimization.

Recent studies have highlighted the compound's role in drug discovery through its incorporation into peptidomimetics and small-molecule inhibitors. For example, derivatives of Ethyl 2,3-dibromobutyrate have been used to develop inhibitors targeting protein-protein interactions involved in neurodegenerative diseases. The ability to fine-tune the electronic and steric properties of these derivatives allows for precise modulation of their binding affinity to biological targets.

The agrochemical sector has also benefited from Ethyl 2,3-dibromobutyrate's versatility. Its derivatives have been incorporated into herbicides and fungicides that exhibit improved efficacy against resistant strains of weeds and fungi. The bromine atoms enhance the lipophilicity of these agrochemicals, facilitating their absorption by plant tissues and increasing their bioavailability.

In conclusion, Ethyl 2,3-dibromobutyrate (CAS No. 609-11-0) is a multifaceted compound with broad applications across various industries. Its role as an intermediate in organic synthesis underscores its importance in pharmaceuticals, polymers, and agrochemicals. The ongoing research into its derivatives continues to uncover new possibilities for developing innovative solutions to global challenges. As synthetic methodologies evolve, Ethyl 2,3-dibromobutyrate is poised to remain a cornerstone in the creation of next-generation materials and therapeutics.

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(CAS:609-11-0)Ethyl 2,3-dibromobutyrate
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Purity:99%
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